![molecular formula C13H12N6O3S B6426537 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034574-98-4](/img/structure/B6426537.png)
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is also known as DMTMM .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM . It has been reported that the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached to it . The exact structure can be found in the referenced material .Chemical Reactions Analysis
DMTMM is used in various chemical reactions, especially in the formation of amides from the corresponding carboxylic acid and amine . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Scientific Research Applications
Glycosyl Donor in Stereoselective Synthesis
This compound is used as a glycosyl donor in the stereoselective synthesis of 1,2-cis-glycosides . The 4,6-Dimethoxy-1,3,5-triazin-2-yl glycosides, prepared in one step from free saccharides without protection of the hydroxy groups, are stereoselectively and equivalently converted to the corresponding 1,2-cis-glycosides using a catalytic amount of metal catalyst .
Solution Peptide Synthesis
The compound has been used in solution peptide synthesis . The specific characteristics of the main group of fluorophores coupled with the development of new techniques have boosted their investigation in various research areas .
Fluorescent Probes
The compound has been used in the development of fluorescent probes . These probes are powerful tools with vast potential for application in chemical biology . They are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .
Super-resolution Imaging
The compound has potential applications in super-resolution imaging . Variations of approaches such as Exchange-PAINT and madSTORM could be developed for Affimers, to enable the controllable dissociation of Affimers from a target .
Photophysical Properties Design
The newly synthesized probes offer the capability to design photophysical properties, including visible light excitation, a 3- to 4-fold increase in molar extinction coefficient (ε), highly tunable emission spanning from blue to red color, and large (∼200 nm) Stokes shifts .
Chiral Stationary Phases
1,3,5-triazine derivatives, which include the compound , are used as chiral stationary phases . They are used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
Mechanism of Action
The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
Future Directions
While specific future directions for “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” are not mentioned in the search results, it’s clear that this compound plays a significant role in the field of organic chemistry, particularly in the synthesis of amides and other carboxylic functional groups . Its use in various chemical reactions and its potential for further applications in the field suggest that it will continue to be an area of interest for future research.
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-21-12-15-10(16-13(17-12)22-2)6-14-11(20)7-3-4-8-9(5-7)19-23-18-8/h3-5H,6H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZKJPILKYMFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.